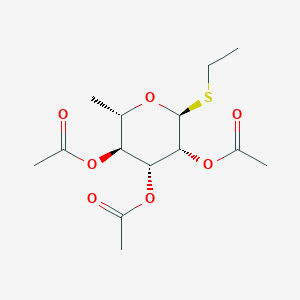
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Descripción general
Descripción
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds contain a benzoate moiety, which is the ester of benzoic acid. The specific structure of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate suggests that it has a methoxy group and a ketone functional group attached to the benzoate core.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from various precursors. For instance, the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate involves a two-step reaction from indanones and phenyl isothiocyanates . Similarly, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was achieved through a condensation reaction between methyl 4-bromobenzoate and iso-vanilline . These methods could potentially be adapted for the synthesis of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups.
Chemical Reactions Analysis
Compounds similar to methyl 4-(3-methoxy-3-oxopropanoyl)benzoate can participate in a variety of chemical reactions. For example, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . This suggests that methyl 4-(3-methoxy-3-oxopropanoyl)benzoate could also be reactive in radical addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can vary widely. For instance, some methyl benzoate derivatives undergo photochemical reactions, such as hydrogen abstraction and cycloaddition with olefins . Additionally, the mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates have been studied, revealing the presence of thermally stable nematic phases . These findings indicate that methyl 4-(3-methoxy-3-oxopropanoyl)benzoate may also exhibit unique physical properties, such as liquid crystalline behavior, depending on its molecular structure.
Aplicaciones Científicas De Investigación
Photophysical Properties
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and its derivatives have been synthesized and investigated for their unique luminescence properties. Introducing methoxy groups has shown to significantly enhance the quantum yield of deep blue luminescence, which indicates potential applications in optoelectronic devices and sensors (Kim et al., 2021).
Photopolymerization
Research into alkoxyamine derivatives of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate has demonstrated their effectiveness as photoiniferters in nitroxide-mediated photopolymerization (NMP2). These compounds undergo decomposition under UV irradiation, generating radicals and thereby facilitating polymerization, highlighting their potential in materials science and polymer chemistry (Guillaneuf et al., 2010).
Radical Addition in Organic Synthesis
Cyano(ethoxycarbonothioylthio)methyl benzoate, a related compound, has been shown to be an excellent one-carbon radical equivalent. This compound is utilized for the introduction of an acyl unit via xanthate transfer radical addition to olefins, indicating its importance in synthetic organic chemistry (Bagal et al., 2006).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), another derivative, has been identified as a tubulin polymerization inhibitor. It possesses promising antiproliferative activity toward human cancer cells, suggesting its potential use in cancer therapy (Minegishi et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMDUGVIOXELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397557 | |
| Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
CAS RN |
125369-26-8, 22027-52-7 | |
| Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22027-52-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)








